

# validating cell viability results from MTS assays with a secondary method

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## Validating Cell Viability: A Guide to Secondary Assays for MTS Results

For researchers, scientists, and drug development professionals, accurately assessing cell viability is paramount. The MTS assay is a widely used colorimetric method for determining the number of viable cells in culture. However, reliance on a single assay can sometimes be misleading. Validating MTS assay results with a secondary, orthogonal method is crucial for robust and reliable data. This guide provides a comprehensive comparison of common secondary assays to validate your MTS findings, complete with experimental data and detailed protocols.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a popular choice for its simplicity and high-throughput capabilities. It relies on the principle that mitochondrial dehydrogenases in living cells convert the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells. While effective, this metabolic-based assay can be influenced by factors that alter cellular metabolism without directly impacting viability, potentially leading to skewed results. Therefore, employing a secondary validation method that assesses a different cellular parameter is a critical step in data verification.

## Comparison of Secondary Validation Methods

Several alternative assays can be used to confirm MTS results. The most common and reliable methods include Trypan Blue exclusion, ATP-based luminescence assays, and Resazurin reduction assays. Each method offers distinct advantages and operates on a different biological principle, making them excellent choices for orthogonal validation.

Assay	Principle	Advantages	Disadvantages
MTS Assay	Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.	High-throughput, simple "add-and-read" format, soluble product (no solubilization step).	Can be affected by changes in cellular metabolism, potential for interference from colored compounds.
Trypan Blue Exclusion Assay	Dye exclusion by intact cell membranes of viable cells.	Simple, rapid, inexpensive, directly assesses membrane integrity.	Subjective cell counting, not suitable for high-throughput screening, may not stain early apoptotic cells. <a href="#">[1]</a>
ATP-Based Assay (e.g., CellTiter-Glo®)	Quantitation of ATP, an indicator of metabolically active cells. <a href="#">[2]</a>	Highly sensitive, rapid, amenable to high-throughput screening, direct measure of cellular energy.	Endpoint assay (lyses cells), can be affected by conditions that alter intracellular ATP levels.
Resazurin (AlamarBlue®) Assay	Reduction of resazurin to the fluorescent resorufin by viable, metabolically active cells.	Non-toxic (allows for kinetic monitoring), highly sensitive, soluble product.	Can be influenced by changes in cellular metabolism, potential for interference from fluorescent compounds.

## Experimental Data: A Comparative Analysis

Validating MTS results with an orthogonal method can reveal important discrepancies. For example, a study investigating the anti-proliferative effects of (-)-epigallocatechin-3-gallate

(EGCG) on cancer cell lines found that MTS and the related MTT assay overestimated cell viability compared to ATP-based and DNA-based methods.[3]

Table 1: IC50 Values of EGCG in LNCaP and MCF-7 Cancer Cells Determined by Different Viability Assays[3]

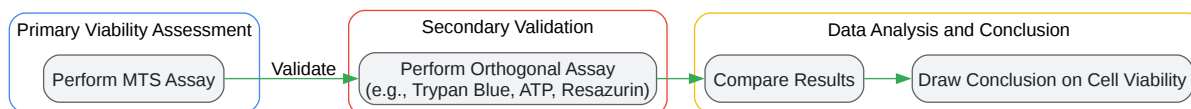
Assay Method	LNCaP Cells IC50 ( $\mu\text{M}$ )	MCF-7 Cells IC50 ( $\mu\text{M}$ )
MTS Assay	120	60
ATP Assay	55	35

This data demonstrates that the MTS assay yielded IC50 values that were approximately twofold higher than those obtained with the ATP assay, highlighting the importance of validating results with a method based on a different principle.

Another study comparing the sensitivity of an MTT assay (closely related to MTS) with an ATP assay for detecting viable cells found the ATP assay to be significantly more sensitive. The ATP assay could detect as few as 1,563 cells per well, whereas the MTT assay required at least 25,000 cells per well for a reliable signal.[2]

## Experimental Workflows and Signaling Pathways

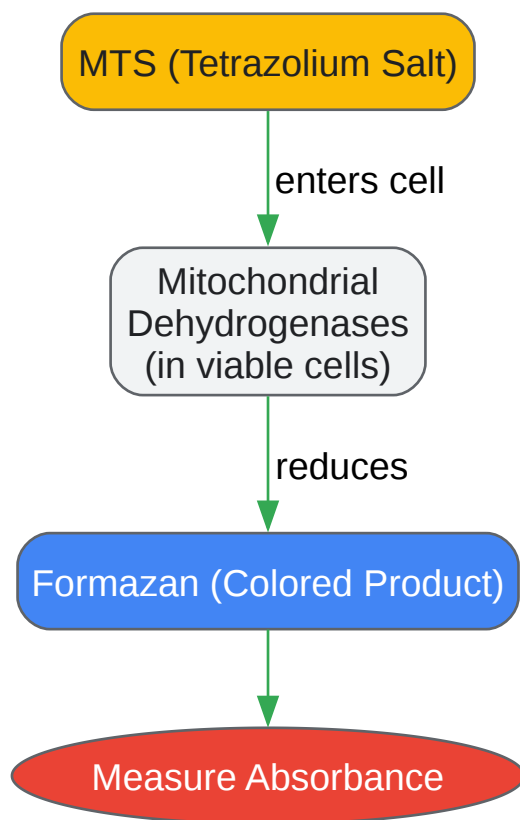
To ensure the reliability of cell viability data, a logical workflow should be implemented. This involves performing the primary assay (MTS) followed by a secondary, orthogonal assay to confirm the results.



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**Caption:** Workflow for validating MTS assay results.

The principle of the MTS assay is based on the metabolic activity of viable cells, specifically the reduction of the MTS tetrazolium salt by mitochondrial dehydrogenases.



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**Caption:** MTS assay signaling pathway.

## Experimental Protocols

Below are detailed protocols for the MTS assay and common secondary validation methods.

### MTS Assay Protocol

- **Cell Seeding:** Seed cells in a 96-well plate at a desired density and incubate under standard conditions.
- **Compound Treatment:** Treat cells with the test compound at various concentrations and incubate for the desired exposure time. Include untreated control wells.

- **Reagent Preparation:** Thaw the MTS reagent and an electron coupling reagent (if required by the kit) at room temperature.
- **Reagent Addition:** Add the appropriate volume of MTS reagent to each well according to the manufacturer's instructions.
- **Incubation:** Incubate the plate at 37°C for 1-4 hours, protected from light.
- **Measurement:** Measure the absorbance of each well at 490-500 nm using a microplate reader.
- **Data Analysis:** Subtract the background absorbance (from wells with media and MTS but no cells) and express the results as a percentage of the untreated control.

## Trypan Blue Exclusion Assay Protocol

- **Cell Suspension:** Prepare a single-cell suspension from the cell culture plate by trypsinization or scraping.
- **Staining:** Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
- **Incubation:** Allow the mixture to incubate for 1-2 minutes at room temperature.
- **Counting:** Load the stained cell suspension into a hemocytometer.
- **Microscopy:** Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
- **Calculation:** Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.<sup>[4]</sup>

## ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

- **Cell Culture and Treatment:** Follow the same initial steps as the MTS assay for cell seeding and compound treatment in an opaque-walled 96-well plate.

- **Reagent Preparation:** Reconstitute the lyophilized substrate with the provided buffer to prepare the CellTiter-Glo® reagent, following the manufacturer's instructions.
- **Reagent Addition:** Add a volume of the CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
- **Lysis and Signal Stabilization:** Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Measurement:** Measure the luminescence of each well using a luminometer.
- **Data Analysis:** Subtract the background luminescence and express the results as a percentage of the untreated control.

## Resazurin (AlamarBlue®) Assay Protocol

- **Cell Culture and Treatment:** Follow the same initial steps as the MTS assay for cell seeding and compound treatment in a 96-well plate (preferably opaque for fluorescence measurement).
- **Reagent Addition:** Add Resazurin solution to each well, typically 10% of the culture volume.
- **Incubation:** Incubate the plate at 37°C for 1-4 hours, protected from light.
- **Measurement:** Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
- **Data Analysis:** Subtract the background signal and express the results as a percentage of the untreated control.

## Conclusion

While the MTS assay is a valuable tool for assessing cell viability, its reliance on metabolic activity necessitates validation with an orthogonal method. The Trypan Blue exclusion assay, ATP-based assays, and Resazurin-based assays provide reliable secondary measures by evaluating different cellular parameters, namely membrane integrity, cellular energy levels, and general metabolic reduction potential, respectively. By incorporating a secondary validation

step into your experimental workflow, you can significantly increase the confidence and accuracy of your cell viability data, leading to more robust and reproducible research outcomes.

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